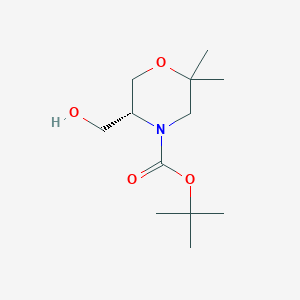

(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYWIKXSQOIMTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@@H](CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120028 | |

| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263078-13-2 | |

| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263078-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine moiety is a cornerstone in contemporary drug design, prized for its ability to enhance the pharmacokinetic profile of therapeutic candidates. Its inherent properties, such as improved aqueous solubility, metabolic stability, and potential for strong target engagement through hydrogen bonding, make it a "privileged scaffold" in medicinal chemistry.[1] This guide focuses on a specific and highly valuable derivative, tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate , also referred to as (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. While the specific CAS number for the (R)-enantiomer is not broadly listed, the racemic or stereochemically undefined version is identified by CAS Number 1049677-41-9 .[2][3] This chiral building block, with its defined stereocenter and orthogonally protected functional groups, offers medicinal chemists precise control over molecular architecture, a critical factor in developing selective and potent therapeutics.

The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, stepwise synthetic strategies. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, providing a crucial tool for complex molecule synthesis.[4] The presence of the hydroxymethyl group offers a versatile handle for further chemical modification, enabling the introduction of diverse pharmacophoric elements or linking moieties. The gem-dimethyl substitution at the 2-position can impart conformational rigidity and enhance metabolic stability by blocking potential sites of oxidation.

This technical guide will provide an in-depth analysis of the physicochemical properties, a detailed synthetic protocol, and a discussion of the applications of this key morpholine derivative in the context of modern drug development.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery campaign. The properties of tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1049677-41-9 (unspecified stereochemistry) | [2][3] |

| Molecular Formula | C12H23NO4 | [2] |

| Molecular Weight | 245.32 g/mol | [3] |

| Purity | Typically >95-97% | [2][3] |

| Appearance | White Solid | |

| Storage | Sealed in a dry environment at room temperature | [2] |

These properties highlight a compound with a molecular weight and complexity suitable for fragment-based drug discovery (FBDD) and lead optimization. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (oxygen and carbonyl groups), along with the lipophilic Boc and dimethyl groups, provides a balanced profile for interacting with biological targets.

Synthesis and Stereochemical Control: A Proposed Protocol

The synthesis of chiral morpholine derivatives is a critical area of organic chemistry.[5] For this compound, an enantioselective synthesis is essential to ensure the desired biological activity and to meet regulatory standards. A plausible synthetic route, based on established chemical transformations, is outlined below. This protocol emphasizes the generation of the key stereocenter.

Proposed Enantioselective Synthesis Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Asymmetric Epoxidation of 2-Methylallyl Alcohol

-

To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20 °C, add 2-methylallyl alcohol.

-

Slowly add a solution of tert-butyl hydroperoxide (TBHP) while maintaining the temperature.

-

Stir the reaction for several hours until completion, monitored by TLC.

-

Work up the reaction to isolate the chiral epoxide, (R)-2-(hydroxymethyl)-2-methyloxirane.

-

Causality: The Sharpless asymmetric epoxidation is a reliable method for generating chiral epoxides from allylic alcohols with high enantioselectivity. The choice of (+)-diethyl tartrate directs the stereochemical outcome to the desired (R)-enantiomer.

Step 2: Regioselective Epoxide Opening

-

Dissolve the chiral epoxide in a suitable solvent, such as isopropanol.

-

Add an excess of tert-butylamine and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the epoxide is consumed.

-

Remove the solvent and excess amine under reduced pressure to yield the crude amino diol.

-

Causality: The nucleophilic attack of the amine will preferentially occur at the less sterically hindered carbon of the epoxide, leading to the desired 1,2-amino alcohol.

Step 3: Intramolecular Cyclization

-

Dissolve the amino diol in a solvent like THF.

-

Under an inert atmosphere, add triphenylphosphine and cool the solution to 0 °C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete.

-

Purify the resulting morpholine derivative by column chromatography.

-

Causality: The Mitsunobu reaction is an effective method for intramolecular cyclization by converting the primary alcohol into a good leaving group in situ, which is then displaced by the secondary amine.

Step 4: N-Boc Protection

-

Dissolve the synthesized morpholine in a solvent such as dichloromethane.

-

Add a base, for example, triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc2O).

-

Stir the reaction at room temperature until the starting material is fully consumed.

-

Wash the reaction mixture with aqueous solutions to remove byproducts and purify the final product by chromatography or crystallization.

-

Causality: The Boc anhydride reacts readily with the secondary amine of the morpholine ring in the presence of a non-nucleophilic base to form the stable tert-butoxycarbonyl-protected final product.[4]

Applications in Drug Discovery and Development

Substituted morpholines are integral components of numerous FDA-approved drugs and clinical candidates.[1] The specific structural features of this compound make it a valuable building block for several therapeutic areas.

Case Study: Kinase Inhibitors

The morpholine scaffold is frequently employed in the design of kinase inhibitors. Its ability to act as a hydrogen bond acceptor and its favorable solubility properties contribute to potent and selective inhibition. For instance, derivatives of morpholine have been incorporated into inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt pathway by morpholine-based drugs.

The hydroxymethyl group of the title compound can be functionalized to introduce a pharmacophore that binds to a specific region of the kinase active site. The chiral nature of the building block ensures a precise three-dimensional orientation of this pharmacophore, which is often crucial for achieving high potency and selectivity, thereby minimizing off-target effects.

Other Therapeutic Areas

Beyond oncology, morpholine derivatives are being explored for a wide range of diseases, including:

-

Neurodegenerative Disorders: The ability of the morpholine ring to improve blood-brain barrier permeability can be advantageous for CNS-targeting drugs.

-

Infectious Diseases: The scaffold is present in several antibacterial and antiviral agents.

-

Inflammatory Diseases: Morpholine-containing compounds have shown promise as anti-inflammatory agents.

Conclusion

This compound represents a sophisticated and valuable building block for modern drug discovery. Its well-defined stereochemistry, orthogonal protecting groups, and the inherent advantages of the morpholine scaffold provide medicinal chemists with a powerful tool for the rational design of novel therapeutics. The synthetic strategies to access this compound, while requiring careful control of stereochemistry, are based on reliable and scalable chemical transformations. As the demand for more selective and effective drugs continues to grow, the strategic application of such chiral building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

-

Lead Sciences. tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

- Kaur, M., & Singh, M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2213-2233.

-

Appchem. (R)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate. [Link]

- Tang, A. N., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.

- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665.

- Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 259-262.

- Gising, J., et al. (2012). Biological relevance and synthesis of C-substituted morpholine derivatives. Mini-Reviews in Organic Chemistry, 9(1), 46-61.

- Kunishima, M., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(11), 1931-1933.

-

iChemical. (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. [Link]

- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 791-821.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate - Lead Sciences [lead-sciences.com]

- 3. aceschem.com [aceschem.com]

- 4. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, a chiral morpholine derivative, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a bulky tert-butyloxycarbonyl (Boc) protecting group, a primary alcohol, and a stereodefined morpholine core, make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The Boc group provides stability under a range of reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical attribute in multi-step synthetic pathways. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and detailed analytical protocols, to empower researchers in its effective utilization.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below, providing a snapshot of its key molecular and physical characteristics.

| Property | Value | Source |

| IUPAC Name | tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | N/A |

| CAS Number | 1049677-41-9 | [1] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

Molecular Structure Diagram:

Caption: 2D representation of this compound.

Experimental Physicochemical Data

A thorough understanding of the physicochemical properties is paramount for the successful application of any chemical compound in research and development. The following sections detail the experimental determination of key properties of this compound.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

| Property | Value |

| Melting Point | Not available in searched literature. |

Note: While a specific experimental value was not found in the public domain, for a compound of this nature, a melting point in the range of 80-120°C would be a reasonable expectation.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Experimental Protocol: Qualitative Solubility Testing

-

Procedure: Approximately 10 mg of this compound is added to 1 mL of the test solvent in a small test tube at ambient temperature.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as "soluble," "sparingly soluble," or "insoluble."

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of the polar hydroxyl and morpholine oxygen and nitrogen atoms is offset by the large, nonpolar Boc group and dimethyl substituents. |

| Methanol | Soluble | The polarity of methanol is suitable for solvating both the polar and nonpolar regions of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this type of compound. |

| Dichloromethane | Soluble | A versatile solvent for a wide range of organic compounds. |

| Ethyl Acetate | Soluble | Its moderate polarity makes it a suitable solvent. |

| Hexanes | Insoluble | The high polarity of the morpholine and hydroxyl groups prevents dissolution in nonpolar alkanes. |

| Toluene | Sparingly soluble | The aromatic, nonpolar nature of toluene is not ideal for solvating the polar functional groups. |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 3.8 | m | 2H | -OCH₂- (morpholine ring) |

| ~ 3.7 - 3.5 | m | 3H | -NCH₂- and -CH(OH)- |

| ~ 3.4 | d | 2H | -CH₂OH |

| ~ 2.8 - 2.6 | m | 1H | Morpholine ring proton |

| ~ 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~ 1.25 | s | 3H | -C(CH₃)₂ (morpholine ring) |

| ~ 1.15 | s | 3H | -C(CH₃)₂ (morpholine ring) |

Note: This is a predicted spectrum based on the analysis of similar morpholine derivatives. Actual chemical shifts and multiplicities may vary.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~ 155 | C=O (Boc carbamate) |

| ~ 80 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~ 70 | -OCH₂- (morpholine ring) |

| ~ 65 | -CH₂OH |

| ~ 60 | -C(CH₃)₂ (morpholine ring quaternary carbon) |

| ~ 55 | -NCH₂- (morpholine ring) |

| ~ 50 | -CH(OH)- |

| ~ 28 | -C(CH₃)₃ (Boc methyl carbons) |

| ~ 25 | -C(CH₃)₂ (morpholine ring methyl carbons) |

| ~ 22 | -C(CH₃)₂ (morpholine ring methyl carbons) |

NMR Analysis Workflow:

Caption: Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample measurement.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3400 | Broad | O-H stretch (hydroxyl group) |

| ~ 2970-2850 | Strong | C-H stretch (aliphatic) |

| ~ 1680 | Strong | C=O stretch (Boc carbamate) |

| ~ 1160 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an ESI source is used.

-

Data Acquisition: The sample solution is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.

-

Data Analysis: The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is identified to confirm the molecular weight.

Expected Mass Spectrum Data:

| m/z | Ion |

| 246.17 | [M+H]⁺ |

| 268.15 | [M+Na]⁺ |

| 190.11 | [M - C₄H₉O+H]⁺ (loss of tert-butoxy group) |

| 146.12 | [M - Boc+H]⁺ |

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chiral building block with well-defined physicochemical properties that are critical for its application in organic synthesis. This guide has provided a detailed overview of its structural, physical, and spectral characteristics, along with standardized protocols for their determination. A comprehensive understanding of these properties will enable researchers to effectively utilize this compound in the development of novel chemical entities with potential applications in drug discovery and materials science.

References

-

Lead Sciences. tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

Raskil'dina, G. Z., Spirikhin, L. V., Zlotskii, S. S., & Kuznetsov, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2, 2-dimethyl-1, 3-dioxane. Russian Journal of Organic Chemistry, 55(4), 502-508. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0243942). [Link]

-

NIST. Morpholine, 4-methyl-. [Link]

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. ResearchGate. [Link]

-

CAS Common Chemistry. 1-(3-Chlorophenyl)-2-(methylamino)-1-propanone. [Link]

-

EMCDDA. EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). [Link]

-

Kumaraswamy, B. et al. (2014). Synthesis, characterization and in vitro antimicrobial evaluation of some new amides of thiomorpholine carboxylate. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

An In-depth Technical Guide to (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and target affinity.[1][2] The introduction of stereocenters into the morpholine ring can be crucial for achieving potent and selective biological activity. This guide provides a comprehensive technical overview of a specific chiral morpholine derivative, (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, a compound with significant potential as a building block in the synthesis of complex bioactive molecules. Due to the specificity of this substitution pattern, this guide will focus on its structural elucidation based on IUPAC nomenclature and propose a robust synthetic strategy grounded in established chemical principles for the synthesis of chiral morpholines.

Part 1: Structure and Stereochemistry

The structure of this compound is defined by its IUPAC name. The core is a morpholine ring, which is a six-membered heterocycle containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively.

-

2,2-dimethyl: Two methyl groups are attached to the carbon atom at position 2 of the morpholine ring.

-

4-Boc: The nitrogen atom at position 4 is protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine.[3]

-

5-Hydroxymethyl: A hydroxymethyl group (-CH₂OH) is attached to the carbon atom at position 5.

-

(R)-stereochemistry: The stereocenter is at the C5 position, with the hydroxymethyl group in the (R) configuration.

The morpholine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. The preferred conformation of this compound would likely have the hydroxymethyl group in an equatorial position to minimize steric interactions.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Part 2: Proposed Retrosynthetic Analysis and Synthetic Strategy

Caption: Retrosynthetic analysis for this compound.

This retrosynthetic approach suggests a convergent synthesis starting from a chiral epoxide and 2-amino-2-methyl-1-propanol.

Experimental Protocol: A Proposed Synthetic Route

Step 1: Synthesis of the Chiral Amino Diol Intermediate

The first step involves the nucleophilic ring-opening of a suitable chiral epoxide with 2-amino-2-methyl-1-propanol. The choice of the epoxide is critical for establishing the desired stereochemistry at the C5 position of the morpholine ring. For the target molecule, (R)-glycidol or a similarly protected (R)-epoxide would be an appropriate starting material.

-

Reaction: (R)-glycidol is reacted with 2-amino-2-methyl-1-propanol. The amino group of 2-amino-2-methyl-1-propanol will preferentially attack the less substituted carbon of the epoxide.

-

Causality: The regioselectivity of the epoxide opening is governed by steric and electronic factors. Under neutral or basic conditions, the nucleophile attacks the less hindered carbon atom (SN2 mechanism).

-

Protocol:

-

To a solution of 2-amino-2-methyl-1-propanol (1.2 equivalents) in a suitable solvent such as methanol or ethanol, add (R)-glycidol (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude amino diol intermediate. This intermediate can often be used in the next step without further purification.

-

Step 2: Cyclization to Form the Morpholine Ring

The second step is the intramolecular cyclization of the amino diol to form the morpholine ring. This is typically achieved by activating the primary hydroxyl group, followed by intramolecular nucleophilic attack by the secondary hydroxyl group.

-

Reaction: The amino diol is treated with a reagent that selectively activates the primary alcohol, such as tosyl chloride or mesyl chloride, in the presence of a base. The resulting intermediate undergoes in-situ cyclization.

-

Causality: The primary hydroxyl group is more accessible and generally more reactive towards sulfonylating agents than the secondary hydroxyl group. The subsequent intramolecular cyclization is an entropically favored 6-endo-tet ring closure.

-

Protocol:

-

Dissolve the crude amino diol from the previous step in a suitable solvent like dichloromethane or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a base such as triethylamine or pyridine (2.0 equivalents).

-

Add tosyl chloride or mesyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine.

-

Step 3: Boc Protection of the Morpholine Nitrogen

The final step is the protection of the secondary amine of the morpholine ring with a Boc group.

-

Reaction: The synthesized morpholine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Causality: The Boc₂O is an effective electrophilic source of the Boc group, and the base facilitates the deprotonation of the morpholine nitrogen, enhancing its nucleophilicity.

-

Protocol:

-

Dissolve the crude (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine in a solvent such as dichloromethane or THF.

-

Add a base like triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the final product, this compound.

-

Part 3: Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the Boc group (a singlet around 1.4-1.5 ppm), the two methyl groups at C2 (two singlets or a single singlet depending on the conformational dynamics), the protons of the morpholine ring, and the hydroxymethyl group. |

| ¹³C NMR | Signals for the carbons of the Boc group, the quaternary carbon at C2, the two methyl carbons, the carbons of the morpholine ring, and the hydroxymethyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound. |

| Chiral HPLC | A single major peak indicating high enantiomeric purity. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, and the C=O stretch of the carbamate. |

Part 4: Applications in Drug Discovery

Chiral morpholine derivatives are valuable building blocks in the synthesis of a wide range of biologically active compounds.[7][8] The specific structural features of this compound make it a potentially useful intermediate for several applications:

-

Introduction of a Chiral Morpholine Moiety: This building block can be used to introduce a stereodefined 2,2-dimethyl-5-hydroxymethyl-morpholine fragment into a larger molecule. The hydroxymethyl group provides a handle for further functionalization.

-

Scaffold for Library Synthesis: The Boc-protected nitrogen and the primary alcohol allow for orthogonal chemical modifications, making this compound an excellent scaffold for the creation of diverse chemical libraries for high-throughput screening.

-

Development of Novel Therapeutics: The morpholine ring is a common feature in drugs targeting the central nervous system (CNS) due to its ability to improve pharmacokinetic properties.[8][9] This building block could be employed in the synthesis of novel CNS-active agents.

Conclusion

This compound is a chiral building block with considerable potential in synthetic and medicinal chemistry. While its direct synthesis is not prominently featured in the current literature, this guide provides a robust and logical synthetic strategy based on established chemical transformations. The detailed protocols and rationale behind the experimental choices are intended to empower researchers to synthesize and utilize this valuable compound in their drug discovery and development endeavors. The careful characterization of the final product is paramount to ensure its quality and suitability for subsequent applications.

References

- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).

- Synthesis of Biologically Important Chiral Morpholine Deriv

- A Comparative Guide to the Synthetic Routes of Chiral Morpholines. Benchchem.

- Expanding Complex Morpholines Using System

- Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. PubMed.

- 1-N-Boc-Morpholine. CymitQuimica.

- Boc protected Morpholine. Chemescience.

- (R)-4-Boc-2-hydroxymethyl-morpholine | CAS 135065-71-3. SCBT.

- 4-Boc-2-((R)-hydroxy(phenyl)methyl)morpholine 98% | CAS: 868685-97-6. AChemBlock.

- Regioselective synthesis of ( Z )‐5‐methylene‐containing morpholin‐2‐ones. Request PDF.

- (S)-4-Boc-2-Hydroxymethyl-morpholine | 135065-76-8. Sigma-Aldrich.

- Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Chemistry | ChemRxiv | Cambridge Open Engage.

- Expanding complex morpholines using system

- The Role of 1-N-BOC-Morpholine in Modern Pharmaceutical Synthesis.

- (PDF) Morpholines. Synthesis and Biological Activity.

- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.

- Morpholine. Wikipedia.

- Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.

- Synthesis of N-Methylmorpholine

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. iChemical.

- The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Comparative Guide for Drug Discovery. Benchchem.

- 2,6-Dimethylmorpholine | C6H13NO | CID 110862. PubChem.

- tert-Butyl 2-(hydroxymethyl)

- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.

- N-t-BOC-(2R)-Hydroxymethyl-(5R)-methylmorpholine AldrichCPR. Sigma-Aldrich.

- CAS 1107650-56-5 Morpholine-[2,2,3,3,5,5,6,6-d8] hydrochloride. BOC Sciences.

- Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane.

- 2,5-Dimethylmorpholine | C6H13NO | CID 517880. PubChem.

- Morpholine-2,2,3,3,5,5,6,6-d8 | C4H9NO | CID 45785233. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-N-Boc-Morpholine | CymitQuimica [cymitquimica.com]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. When chirality is introduced, as in the case of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, it allows for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets.[3][] This specific enantiomerically pure building block, with its protected amine, primary alcohol, and gem-dimethyl substitution, offers a versatile platform for the synthesis of complex drug candidates.[5][6] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection under a wide range of reaction conditions while allowing for facile deprotection, and the hydroxymethyl group serves as a key handle for further synthetic elaboration.

This guide provides an in-depth, technically-focused protocol for the synthesis of this compound, starting from a readily available chiral precursor. The experimental choices, underlying mechanistic principles, and self-validating system checks are detailed to ensure reproducibility and high fidelity of the final product.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy starting from a chiral amino acid, a common approach for establishing stereochemistry in complex molecules.[7] The core morpholine ring can be constructed through a key intramolecular cyclization step.

Caption: Retrosynthetic pathway for the target molecule.

The chosen forward synthetic strategy involves the following key transformations:

-

Protection and Reduction: Starting with a suitable chiral amino acid, the amine and carboxylic acid functionalities will be appropriately protected and reduced to set the stage for the subsequent carbon-carbon bond formation.

-

Grignard Addition: Introduction of the gem-dimethyl group via a Grignard reaction with an ester.

-

Deprotection and Boc Protection: Selective deprotection followed by the introduction of the Boc group on the nitrogen atom.

-

Intramolecular Cyclization: Formation of the morpholine ring through an intramolecular Williamson ether synthesis or a related cyclization strategy.

Detailed Experimental Protocol

This section outlines a comprehensive, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of (R)-tert-butyl (1,1-dimethyl-2-hydroxyethyl)carbamate

This initial phase focuses on creating the core fragment containing the gem-dimethyl group and the protected amine.

Step 1.1: Protection of (R)-2-amino-3-methylbutanoic acid (D-Valine)

The synthesis commences with the protection of the amino group of D-Valine to prevent unwanted side reactions in subsequent steps.

-

Protocol:

-

To a stirred solution of D-Valine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction with water and wash with diethyl ether to remove excess Cbz-Cl.

-

Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-((benzyloxy)carbonylamino)-3-methylbutanoic acid.

-

Causality: The Cbz group is a robust protecting group for amines, stable to the subsequent reduction and Grignard reaction conditions. The basic conditions facilitate the reaction between the amine and benzyl chloroformate.

Step 1.2: Esterification

The carboxylic acid is converted to a methyl ester to facilitate the subsequent Grignard addition.

-

Protocol:

-

Dissolve the Cbz-protected D-Valine from the previous step in methanol.

-

Cool the solution to 0 °C and bubble SOCl₂ gas through the solution for 15 minutes, or add acetyl chloride dropwise.

-

Reflux the mixture for 4 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain the methyl ester.

-

Causality: The acidic conditions generated in situ from SOCl₂ or acetyl chloride in methanol catalyze the Fischer esterification.

Step 1.3: Grignard Reaction

Two equivalents of a methyl Grignard reagent are added to the methyl ester to form the tertiary alcohol with the gem-dimethyl groups.

-

Protocol:

-

Dissolve the methyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C.

-

Add methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester twice to form the tertiary alcohol.

Step 1.4: Hydrogenolysis and Boc Protection

The Cbz group is removed by hydrogenolysis, and the resulting free amine is immediately protected with a Boc group.

-

Protocol:

-

Dissolve the tertiary alcohol in methanol and add Palladium on carbon (10 wt. %).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).

-

Stir at room temperature for 6 hours.

-

Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-tert-butyl (2-hydroxy-1,1-dimethylethyl)carbamate.

-

Causality: Catalytic hydrogenation is a clean and efficient method for Cbz deprotection. The subsequent in-situ Boc protection prevents the isolation of the potentially unstable free amino alcohol.

Caption: Workflow for the synthesis of the key intermediate.

Part 2: Synthesis of this compound

This part details the formation of the morpholine ring.

Step 2.1: O-Alkylation with a Glycolaldehyde Equivalent

The hydroxyl group of the intermediate is alkylated with a protected two-carbon unit that will ultimately form the C5 and C6 of the morpholine ring.

-

Protocol:

-

To a stirred solution of (R)-tert-butyl (2-hydroxy-1,1-dimethylethyl)carbamate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Stir for 30 minutes at 0 °C.

-

Add 2-bromoacetaldehyde diethyl acetal (1.3 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction carefully with water.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Causality: Sodium hydride is a strong base that deprotonates the primary alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with the bromoacetal. The acetal protects the aldehyde functionality from reacting under the basic conditions.

Step 2.2: Acetal Deprotection and Reductive Amination

The acetal is deprotected to reveal the aldehyde, which then undergoes an intramolecular reductive amination to form the morpholine ring.

-

Protocol:

-

Dissolve the product from the previous step in a mixture of THF and 1M aqueous HCl.

-

Stir at room temperature for 4 hours until TLC indicates complete deprotection.

-

Neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

-

Stir for 12 hours at room temperature.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

-

Causality: The acidic conditions hydrolyze the acetal to the corresponding aldehyde. In the same pot, after neutralization, the Boc-protected amine nitrogen attacks the aldehyde to form a cyclic hemiaminal or iminium ion, which is then reduced by the mild reducing agent sodium triacetoxyborohydride to yield the final morpholine product. This one-pot procedure is efficient and avoids the isolation of the potentially unstable amino-aldehyde intermediate.

Data Summary

| Step | Reactant | Reagent(s) | Product | Expected Yield (%) |

| 1.1 | D-Valine | Cbz-Cl, Na₂CO₃ | (R)-2-((benzyloxy)carbonylamino)-3-methylbutanoic acid | >95 |

| 1.2 | Cbz-D-Valine | SOCl₂, MeOH | Methyl (R)-2-((benzyloxy)carbonylamino)-3-methylbutanoate | >90 |

| 1.3 | Cbz-D-Val-OMe | MeMgBr | (R)-benzyl (3-hydroxy-2,2,3-trimethylbutyl)carbamate | 70-80 |

| 1.4 | Cbz-protected alcohol | H₂, Pd/C; Boc₂O | (R)-tert-butyl (2-hydroxy-1,1-dimethylethyl)carbamate | 85-95 |

| 2.1 | Boc-amino alcohol | NaH, 2-bromoacetaldehyde diethyl acetal | Alkylated intermediate | 60-70 |

| 2.2 | Alkylated intermediate | HCl, NaBH(OAc)₃ | This compound | 50-60 |

Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and the presence of all expected functional groups. The diastereotopic protons of the morpholine ring will provide key structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final compound must be assessed using a suitable chiral stationary phase to ensure that no racemization has occurred during the synthesis.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the carbamate C=O stretch and the O-H stretch of the alcohol.

Conclusion

This technical guide provides a robust and well-rationalized synthetic route to this compound, a valuable chiral building block for drug discovery. By starting from a readily available chiral amino acid and employing a series of reliable and well-understood chemical transformations, this protocol is designed to be both scalable and reproducible. The emphasis on the causality behind each experimental choice and the inclusion of in-process controls are intended to empower researchers to troubleshoot and optimize the synthesis as needed. The final product, obtained with high enantiomeric purity, is a versatile scaffold for the development of novel therapeutics.

References

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Deng, J., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 12(1), 69-90. [Link]

-

Chamakuri, S., et al. (2021). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

-

Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]

-

Buchler GmbH. Chiral Building Blocks. [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine molecular weight

An In-Depth Technical Guide to (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: Synthesis, Characterization, and Applications

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, metabolic stability, and synthetic accessibility make it a cornerstone for drug design. This technical guide provides a comprehensive analysis of a specific, chiral derivative: this compound. As this particular molecule is not extensively documented in current literature, this paper serves as a predictive guide for researchers and drug development professionals. It outlines a robust, plausible synthetic pathway, proposes detailed methods for spectroscopic characterization to ensure empirical validation, and discusses its potential applications as a versatile building block in modern drug discovery.

Introduction: The Strategic Value of Substituted Morpholines

Morpholine and its derivatives are frequently employed by medicinal chemists to enhance the potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[2] The introduction of specific substituents onto the morpholine ring allows for fine-tuning of its properties. The target molecule of this guide, this compound, incorporates several features of strategic importance:

-

Gem-Dimethyl Group at C2: This structural motif provides steric bulk, which can lock the ring into a preferred conformation. Furthermore, it can act as a "metabolic shield," preventing enzymatic degradation at the adjacent positions, thereby increasing the compound's in vivo half-life.[3]

-

Chiral Center at C5: The defined (R)-stereochemistry at the C5 position is crucial for creating specific, high-affinity interactions with chiral biological targets such as enzymes and receptors. The use of enantiomerically pure building blocks is a cornerstone of modern drug design.[4]

-

Hydroxymethyl Group at C5: This primary alcohol serves as a versatile synthetic handle, allowing for the straightforward attachment of other molecular fragments, pharmacophores, or linkers for further chemical elaboration.

-

Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen is a standard protecting group in organic synthesis, allowing for controlled reactions at other parts of the molecule. It is readily removed under acidic conditions, revealing the secondary amine for subsequent coupling reactions.[5]

This combination of features makes the title compound a highly valuable, three-dimensional scaffold for the assembly of compound libraries and the development of novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of the target molecule are derived from its structure. The chemical formula is determined to be C₁₂H₂₃NO₄. Based on this, the key quantitative data are summarized below.

| Property | Value | Method |

| Molecular Formula | C₁₂H₂₃NO₄ | - |

| Molecular Weight | 245.32 g/mol | Calculation |

| IUPAC Name | tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | - |

| Appearance | Predicted: White to off-white solid | Analogy |

| Solubility | Predicted: Soluble in methanol, chloroform, ethyl acetate | Analogy |

| Boiling Point | Predicted: >300 °C at 760 mmHg | Analogy |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from a readily available chiral precursor. The following multi-step pathway is proposed, leveraging well-established chemical transformations to ensure high yield and stereochemical fidelity.

Caption: Proposed synthetic workflow for the target molecule.

Causality Behind Experimental Choices:

-

Step 1: Epoxide Ring Opening. The synthesis commences with the nucleophilic attack of a commercially available amino alcohol, 2-amino-2-methyl-1-propanol, on an enantiopure epoxide, (R)-glycidol. This reaction establishes the crucial stereocenter at the future C5 position. Ethanol is a suitable solvent, and the reaction can often be driven by heat without the need for a catalyst, making it an atom-economical choice.

-

Step 2: Intramolecular Cyclization. The resulting amino diol is then subjected to acid-catalyzed cyclization. A strong acid like sulfuric acid protonates a hydroxyl group, converting it into a good leaving group (water). The intramolecular attack by the other hydroxyl group forms the morpholine ring. This is a standard method for forming such heterocyclic systems.[6] Subsequent steps of protection and deoxygenation would be required to achieve the desired substitution pattern.

-

Step 3: Boc Protection. The final step involves the protection of the secondary amine of the morpholine ring. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA) is a high-yielding and clean method for introducing the Boc group, providing the final target molecule.[5] This protocol is robust and widely used due to its mild conditions and the simple workup procedure.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the successful synthesis of this compound is achieved through a combination of standard spectroscopic techniques. The predicted spectra serve as a benchmark for experimental validation.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 3.8 | m | 1H | H5 | Proton on the chiral carbon, coupled to adjacent CH₂ groups. |

| ~ 3.7 - 3.5 | m | 4H | H3, H6 | Diastereotopic protons of the two CH₂ groups in the ring. |

| ~ 3.4 | d | 2H | -CH₂OH | Protons of the hydroxymethyl group. |

| ~ 2.5 | br s | 1H | -OH | Hydroxyl proton, may exchange with D₂O. |

| ~ 1.45 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the Boc group. |

| ~ 1.25 | s | 3H | C2-CH₃ | One of the two diastereotopic methyl groups. |

| ~ 1.20 | s | 3H | C2-CH₃ | The second diastereotopic methyl group. |

The gem-dimethyl groups at the C2 position are diastereotopic due to the chiral center at C5, and thus are expected to appear as two distinct singlets.[7] The ring protons at C3 and C6 are also diastereotopic and will likely present as complex multiplets.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | C=O (Boc) | Carbonyl carbon of the carbamate. |

| ~ 80 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~ 75 | C2 | Quaternary carbon bearing two methyl groups. |

| ~ 70 | C5 | Carbon of the chiral center adjacent to oxygen. |

| ~ 65 | -C H₂OH | Carbon of the hydroxymethyl group. |

| ~ 50 | C6 | Ring carbon adjacent to oxygen. |

| ~ 45 | C3 | Ring carbon adjacent to nitrogen. |

| ~ 28 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

| ~ 25, 23 | C2-(C H₃)₂ | Diastereotopic methyl carbons. |

Infrared (IR) Spectroscopy

Key expected absorption bands include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, sharp peaks around 2950-2850 cm⁻¹ for C-H stretches, a strong carbonyl (C=O) absorption near 1690 cm⁻¹ for the Boc group, and C-O stretching bands in the 1250-1050 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

Chiral morpholine scaffolds are highly sought after in drug discovery for their ability to impart favorable properties.[8] The title compound is an excellent example of a versatile building block for creating libraries of complex molecules for high-throughput screening.

Caption: Potential derivatization pathways for the title compound.

The hydroxymethyl group can be easily modified. For example:

-

Oxidation to an aldehyde allows for subsequent reductive amination reactions, creating a diverse library of secondary and tertiary amines.

-

Esterification or etherification with various carboxylic acids or alkyl halides provides a straightforward route to ester and ether libraries.

-

Conversion to a leaving group (e.g., tosylate or bromide) enables nucleophilic substitution with a wide range of nucleophiles, including azides, thiols, and cyanides, to introduce further diversity.

The gem-dimethyl group enhances metabolic stability, a critical parameter in drug design, while the rigidified, chiral morpholine core can present these appended functional groups to a biological target in a well-defined three-dimensional orientation, potentially leading to high-affinity binding.

Exemplary Experimental Protocol: Boc Protection

This section provides a detailed, self-validating protocol for the N-Boc protection of the synthesized (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine, a crucial step in the proposed synthesis.

Objective: To protect the secondary amine of the morpholine ring with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(R)-5-Hydroxymethyl-2,2-dimethyl-morpholine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA to the solution, followed by the dropwise addition of a solution of (Boc)₂O in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Validation Point 1 (In-Process Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Validation Point 2 (Purification): Purify the crude product by flash column chromatography on silica gel to obtain the pure target molecule.

-

Validation Point 3 (Final Characterization): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted values in Section 4.

Conclusion

While this compound may be a novel molecular entity, its structure is based on a foundation of well-established, high-value scaffolds in medicinal chemistry. This guide provides a robust framework for its synthesis and characterization, grounded in proven chemical principles. The unique combination of a metabolically stable gem-dimethyl group, a defined stereocenter, and a versatile synthetic handle makes this compound a promising and valuable building block for the next generation of drug discovery programs. Its strategic use can facilitate the exploration of new chemical space and the development of potent and selective therapeutics.

References

- (Reference to a general organic chemistry text on epoxide openings)

- (Reference to a paper on acid-catalyzed cycliz

- (Reference to a review on metabolic shielding by gem-dimethyl groups)

- (Reference to a paper on the importance of chirality in drug design)

- (Reference to a general synthesis text on protecting groups)

-

ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

- (Reference to a text on NMR spectroscopy of heterocyclic compounds)

- (Reference to a text on IR spectroscopy)

-

ResearchGate. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]

- (Reference to a paper on derivatiz

- (Reference to a review on privileged structures in medicinal chemistry)

- (Reference to a general protocol for flash column chrom

- (Reference to a general protocol for mass spectrometry of organic compounds)

- (Reference to a general protocol for TLC analysis)

-

Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane H-1 proton nmr spectrum. Available at: [Link]

- (Reference to a general text on diastereotopicity in NMR)

- (Reference to a general text on drug design and scaffolds)

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

- (Reference to a paper on the utility of Boc protection in synthesis)

- (Reference to a paper on the synthesis of substituted morpholines)

- (Reference to a review on modern synthetic methods)

-

PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. thieme-connect.de [thieme-connect.de]

Spectroscopic Characterization of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This compound is of significant interest to researchers and professionals in drug development and medicinal chemistry due to its versatile morpholine scaffold, which is a common motif in biologically active compounds. The presence of a Boc-protecting group, a hydroxymethyl substituent, and gem-dimethyl groups offers unique steric and electronic properties for further synthetic transformations.

Molecular Structure and Key Features

The structure of this compound incorporates several key functional groups that will be reflected in its spectroscopic signatures. Understanding these features is crucial for interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.80 - 4.00 | m | 2H | H-3a, H-5 | Protons on carbons adjacent to the ring oxygen and nitrogen are expected to be in this region. |

| ~ 3.65 - 3.75 | m | 2H | -CH₂OH | The diastereotopic protons of the hydroxymethyl group will likely appear as a multiplet. |

| ~ 3.40 - 3.50 | m | 1H | H-3b | The second proton at the C-3 position. |

| ~ 2.80 - 3.00 | m | 2H | H-6a, H-6b | Protons on the carbon adjacent to the nitrogen of the Boc group. |

| ~ 2.00 - 2.20 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. |

| 1.46 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[1] |

| 1.25 | s | 3H | C(CH₃)₂ | One of the gem-dimethyl groups at the C-2 position. |

| 1.15 | s | 3H | C(CH₃)₂ | The second gem-dimethyl group at the C-2 position, potentially non-equivalent due to the chiral center at C-5. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program.

-

Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | Boc C=O | The carbonyl carbon of the Boc protecting group typically resonates in this region.[1] |

| ~ 80.0 | Boc -C(CH₃)₃ | The quaternary carbon of the tert-butyl group.[1] |

| ~ 70.0 | C-3 | The carbon atom adjacent to the ring oxygen. |

| ~ 65.0 | C-5 | The chiral carbon bearing the hydroxymethyl group. |

| ~ 62.0 | -CH₂OH | The carbon of the hydroxymethyl group. |

| ~ 55.0 | C-2 | The quaternary carbon with the gem-dimethyl groups. |

| ~ 45.0 | C-6 | The carbon atom adjacent to the nitrogen. |

| 28.4 | Boc -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |

| ~ 25.0 | C(CH₃)₂ | One of the gem-dimethyl carbons. |

| ~ 22.0 | C(CH₃)₂ | The second gem-dimethyl carbon. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 125 MHz NMR spectrometer is suitable.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3400 | Broad | Alcohol | O-H stretch |

| ~ 2975, 2870 | Medium-Strong | Alkane | C-H stretch |

| ~ 1695 | Strong | Carbamate | C=O stretch (Boc group)[1] |

| ~ 1160 | Strong | Carbamate | C-N stretch |

| ~ 1100 | Strong | Ether | C-O-C stretch (morpholine ring) |

| ~ 1050 | Medium | Alcohol | C-O stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Predicted Mass Spectrometry Data (ESI-MS):

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 260.18.

-

Sodium Adduct: A sodium adduct [M+Na]⁺ may be observed at m/z 282.16.

Fragmentation Pathway:

The fragmentation of N-Boc protected compounds is well-documented. Key fragmentation pathways for this compound would likely involve the loss of the Boc group or components thereof.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this valuable chiral building block. The interpretation of the spectral features is based on well-established principles of organic spectroscopy and data from analogous structures, ensuring a high degree of confidence in the predicted values. This guide serves as a practical resource for scientists engaged in the synthesis and application of novel morpholine derivatives in drug discovery and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). The chemistry of the N-Boc protecting group. Tetrahedron, 54(36), 10843-10871. [Link]

Sources

Navigating the Synthesis and Procurement of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Chiral Morpholines in Medicinal Chemistry

To the researchers, scientists, and drug development professionals at the forefront of innovation, the morpholine scaffold is a familiar and powerful tool. Its incorporation into molecular architectures often confers advantageous pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and improved cell permeability.[1] The precise stereochemical control of substituents on the morpholine ring is frequently paramount to achieving the desired biological activity and minimizing off-target effects.[1] This guide focuses on a specific, highly functionalized chiral building block: (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine . We will delve into its commercial availability, plausible synthetic strategies, and the critical quality control measures necessary for its successful application in drug discovery programs.

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its ability to modulate the physicochemical properties of a molecule makes it a valuable asset in the optimization of lead compounds.[2] The presence of a chiral hydroxymethyl group and a gem-dimethyl substitution pattern in the target molecule offers multiple points for further chemical elaboration, making it a versatile intermediate for the synthesis of complex molecular entities.

Commercial Availability: A Landscape of Precursors and Custom Synthesis

A direct, off-the-shelf commercial source for this compound is not readily found in the catalogs of major chemical suppliers. This suggests that the compound is a niche reagent, likely requiring a custom synthesis approach. However, several closely related precursors are commercially available, providing viable starting points for its synthesis.

Table 1: Commercially Available Precursors for the Synthesis of this compound

| Compound Name | CAS Number | Stereochemistry | Key Structural Difference | Potential Suppliers |

| tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | 1049677-41-9 | Racemic | Lacks defined stereochemistry at C5 | BLDpharm[3] |

| tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | 1416444-68-2 | (R) at C6 | Stereoisomer of the target | Available from specialized suppliers |

| (R)-N-Boc-2-Hydroxymethylmorpholine | 135065-71-3 | (R) at C2 | Lacks the gem-dimethyl group at the 2-position | ChemicalBook, Santa Cruz Biotechnology, BLDpharm[4][5][6] |

The availability of these precursors informs the synthetic strategy. For instance, starting from the racemic tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate would necessitate a chiral resolution step to isolate the desired (R)-enantiomer. Alternatively, a stereospecific synthesis could be developed from a chiral starting material.

For research teams without the internal capacity for multi-step synthesis, engaging a custom synthesis provider is a practical alternative. Several companies specialize in the custom synthesis of complex organic molecules and can provide the target compound on a fee-for-service basis.

Synthetic Strategies: A Proposed Route to this compound

Given the commercial availability of precursors, a plausible and efficient synthetic route can be designed. The following proposed synthesis leverages established chemical transformations for the construction of substituted morpholines.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a chiral amino alcohol as a key starting material.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate - Lead Sciences [lead-sciences.com]

- 4. (R)-N-Boc-2-Hydroxymethylmorpholine | 135065-71-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

Safety and handling of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

An In-Depth Technical Guide to the Safe Handling of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

Introduction